molecular formula C19H25NO3 B2963804 N-(2-ethoxyphenyl)(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)carboxamide CAS No. 620544-76-5

N-(2-ethoxyphenyl)(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)carboxamide

Cat. No.: B2963804
CAS No.: 620544-76-5
M. Wt: 315.413
InChI Key: NFCHIEMHEMRJDZ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)(4,7,7-trimethyl-3-oxobicyclo[221]heptyl)carboxamide is a complex organic compound with a unique bicyclic structure It is characterized by the presence of an ethoxyphenyl group and a trimethyl-3-oxobicyclo[221]heptyl moiety

Scientific Research Applications

N-(2-ethoxyphenyl)(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)carboxamide typically involves the reaction of 2-ethoxyaniline with a suitable bicyclic ketone precursor under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
  • N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Uniqueness

N-(2-ethoxyphenyl)(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-5-23-14-9-7-6-8-13(14)20-16(22)19-11-10-18(4,15(21)12-19)17(19,2)3/h6-9H,5,10-12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCHIEMHEMRJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C23CCC(C2(C)C)(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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